molecular formula C16H14N4 B12609390 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline CAS No. 649749-04-2

6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline

Cat. No.: B12609390
CAS No.: 649749-04-2
M. Wt: 262.31 g/mol
InChI Key: FBUZLJHFMWMQPY-UHFFFAOYSA-N
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Description

6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. This compound is of significant interest due to its potential biological activities, including anticancer properties . The structure of this compound consists of an indole fused with a quinoline ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline typically involves the condensation of 6-hydrazinyl-11H-indolo[3,2-c]quinoline with various aldehydes or ketones . One common method involves the reaction of 6-hydrazinyl-11H-indolo[3,2-c]quinoline with diethyl-2,2’-((3-formyl-2-hydroxy-5-methylbenzyl)azanediyl)-diacetate under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and reaction time to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced indoloquinoline derivatives.

    Substitution: Formation of substituted indoloquinoline derivatives with different functional groups.

Scientific Research Applications

6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation . By inhibiting Cdks, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its ability to intercalate into DNA and disrupt DNA replication further contributes to its anticancer activity .

Comparison with Similar Compounds

6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

649749-04-2

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

(4-methyl-11H-indolo[3,2-c]quinolin-6-yl)hydrazine

InChI

InChI=1S/C16H14N4/c1-9-5-4-7-11-14(9)19-16(20-17)13-10-6-2-3-8-12(10)18-15(11)13/h2-8,18H,17H2,1H3,(H,19,20)

InChI Key

FBUZLJHFMWMQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C4=CC=CC=C4N3)C(=N2)NN

Origin of Product

United States

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